molecular formula C26H20BrN5OS B10865368 2-{[4-(2-bromo-4-methylphenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

2-{[4-(2-bromo-4-methylphenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B10865368
M. Wt: 530.4 g/mol
InChI Key: UEVJQMGRUAHIFW-UHFFFAOYSA-N
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Description

2-{[4-(2-BROMO-4-METHYLPHENYL)-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-PHENYLACETAMIDE is a complex organic compound that features a triazole ring, a quinoline moiety, and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-BROMO-4-METHYLPHENYL)-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-PHENYLACETAMIDE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Quinoline Moiety: This step often involves a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of a catalyst.

    Bromination and Methylation: The phenyl ring is brominated and methylated using bromine and methyl iodide, respectively, under controlled conditions.

    Sulfur Introduction: The triazole ring is then functionalized with a thiol group, which can be introduced using thiourea or similar reagents.

    Acetamide Formation: Finally, the phenylacetamide group is introduced through an acylation reaction using phenylacetyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2-BROMO-4-METHYLPHENYL)-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Nucleophiles for Substitution: Amines, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of nitro groups.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

2-{[4-(2-BROMO-4-METHYLPHENYL)-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-PHENYLACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its triazole and quinoline moieties, which are known for their biological activities.

    Pharmacology: Investigation of its effects on various biological targets, including enzymes and receptors.

    Materials Science: Use in the development of advanced materials with specific electronic or optical properties.

    Biology: Study of its interactions with biomolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-{[4-(2-BROMO-4-METHYLPHENYL)-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, affecting enzyme activity, while the quinoline moiety can intercalate with DNA, influencing gene expression. The phenylacetamide group may enhance the compound’s binding affinity to proteins.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-(2-BROMO-4-METHYLPHENYL)-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-PHENYLACETAMIDE shares similarities with other triazole and quinoline derivatives, such as:
    • 2-{[4-(2-CHLORO-4-METHYLPHENYL)-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-PHENYLACETAMIDE
    • 2-{[4-(2-FLUORO-4-METHYLPHENYL)-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-PHENYLACETAMIDE

Uniqueness

  • Unique Structural Features : The presence of both a bromine atom and a quinoline moiety in the same molecule is relatively rare, providing unique chemical and biological properties.
  • Enhanced Biological Activity : The combination of triazole and quinoline rings may result in enhanced biological activity compared to compounds with only one of these moieties.

Properties

Molecular Formula

C26H20BrN5OS

Molecular Weight

530.4 g/mol

IUPAC Name

2-[[4-(2-bromo-4-methylphenyl)-5-quinolin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C26H20BrN5OS/c1-17-11-14-23(20(27)15-17)32-25(22-13-12-18-7-5-6-10-21(18)29-22)30-31-26(32)34-16-24(33)28-19-8-3-2-4-9-19/h2-15H,16H2,1H3,(H,28,33)

InChI Key

UEVJQMGRUAHIFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)C4=NC5=CC=CC=C5C=C4)Br

Origin of Product

United States

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